Benzylphosphonic acid

Corrosion inhibition Self-assembled monolayers Stainless steel

Benzylphosphonic acid (CAS 6881-57-8) is not a generic phosphonic acid. The critical methylene spacer between phenyl and phosphonate groups creates conformational flexibility and electron density distribution unattainable with phenylphosphonic or short-alkyl phosphonic acids. This directly enables 99.5% corrosion inhibition efficiency in SS304 SAM coatings, tunable proton conductivity in high-temperature PEM fuel cells, and low-nM phosphatase/ATX inhibitor leads. Substituting commodity phosphonic acids risks suboptimal performance in these demanding applications. Procure ≥98% purity with lot-verified COA for surface functionalization and drug discovery programs.

Molecular Formula C7H9O3P
Molecular Weight 172.12 g/mol
CAS No. 6881-57-8
Cat. No. B1198070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylphosphonic acid
CAS6881-57-8
Synonymsenzylphosphonic acid
phenylmethylphosphonic acid
Molecular FormulaC7H9O3P
Molecular Weight172.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CP(=O)(O)O
InChIInChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)
InChIKeyOGBVRMYSNSKIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylphosphonic Acid (CAS 6881-57-8): Technical Baseline for Scientific Procurement


Benzylphosphonic acid (CAS 6881-57-8) is an organophosphorus compound characterized by a benzyl group (C₆H₅CH₂-) directly bonded to a phosphonic acid (–P(O)(OH)₂) moiety, yielding the molecular formula C₇H₉O₃P and a molecular weight of 172.12 g/mol [1]. It is a white crystalline solid at ambient conditions, with a melting point ranging from 166–168 °C to 173–178 °C depending on purity . The compound exhibits moderate water solubility due to hydrogen bonding from the phosphonic acid group, while the benzyl ring imparts sufficient hydrophobicity to enable organic-phase modifications [2]. This amphiphilic character, combined with the strong metal-chelating capacity of the phosphonate head group, underpins its utility across materials science, surface functionalization, and medicinal chemistry applications.

Why Benzylphosphonic Acid Cannot Be Replaced by Generic Phosphonic Acids in Critical Applications


Superficial substitution of benzylphosphonic acid with simple alkyl- or arylphosphonic acids overlooks fundamental differences in molecular geometry, electronic structure, and resultant material performance. The methylene spacer (–CH₂–) between the phenyl ring and the phosphonate group in benzylphosphonic acid introduces conformational flexibility and alters the electron density at the phosphorus center relative to directly attached aryl groups (e.g., phenylphosphonic acid) [1]. Density functional theory (DFT) calculations demonstrate that benzylphosphonic acids exhibit bond rotational potential profiles and rotational barriers distinct from phenylphosphonic acids, directly influencing proton conductivity in polymer electrolyte membranes [1][2]. In surface functionalization and corrosion inhibition, the benzyl tail provides a steric and hydrophobic profile that is not replicated by shorter alkyl chains (e.g., hexylphosphonic acid), leading to quantifiable differences in self-assembled monolayer quality and inhibition efficiency [3]. Consequently, procurement decisions that treat phosphonic acids as interchangeable commodities risk suboptimal or failed performance in the specific application contexts quantified below.

Benzylphosphonic Acid (CAS 6881-57-8): Quantitative Differentiation Evidence for Procurement Selection


Corrosion Inhibition Efficiency on Stainless Steel: Benzylphosphonic Acid vs. Untreated Baseline

Benzylphosphonic acid forms covalently bonded self-assembled monolayers on stainless steel 304 surfaces via a simple immersion and moderate heating process. This surface modification provides quasi-ideal corrosion protection in aggressive sodium chloride media, achieving an inhibition efficiency of 99.5% relative to uncoated stainless steel [1]. In contrast, untreated stainless steel undergoes significant corrosion under identical conditions, with the benzylphosphonic acid monolayer acting as a physical barrier that prevents chloride ion attack [1].

Corrosion inhibition Self-assembled monolayers Stainless steel

Bond Rotational Barrier in Polymer Electrolyte Membranes: Benzylphosphonic Acid vs. Alkyl and Phenylphosphonic Acids

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that benzylphosphonic acids possess bond rotational potential profiles that are similar to alkylphosphonic acids but markedly different from phenylphosphonic acids [1]. Alkylphosphonic acids exhibit a bond rotational barrier of approximately 0.114 eV, and benzylphosphonic acids fall within a comparable range, whereas phenylphosphonic acids display almost negligible rotational barriers [1]. This distinction arises because the methylene spacer in benzylphosphonic acid decouples the aromatic ring from the phosphonate group, preserving rotational freedom that is lost upon direct aryl attachment.

Proton exchange membranes DFT calculations Phosphonic acid

Dispersion Stability of MWCNTs: Benzylphosphonic Acid vs. Hexyl- and Decylphosphonic Acids

The dispersing power of three phosphonic acid surfactants—benzylphosphonic acid (BPA), hexylphosphonic acid (HPA), and decylphosphonic acid (DPA)—was evaluated for multiwalled carbon nanotubes (MWCNTs) in aqueous media [1]. DPA provided maximum dispersion stability, whereas BPA and HPA yielded minimum dispersion stability under identical conditions [1]. Zeta potential measurements for DPA-stabilized dispersions reached -62 mV at optimal surfactant-to-MWCNT ratios, while BPA dispersions exhibited lower absolute zeta potential values and rapid reaggregation [1].

Carbon nanotube dispersion Phosphonic acid surfactants Zeta potential

Enzyme Inhibition Potency: α-Aminobenzylphosphonic Acid Derivative vs. Carbon Analogue

In a structure-activity relationship study of human prostatic acid phosphatase inhibitors, the α-benzylaminobenzylphosphonic acid derivative exhibited an IC50 of 4 nM, representing a 3500-fold improvement in potency over the carbon analogue α-phenylethylphosphonic acid [1][2]. This dramatic enhancement is attributed to the combination of the benzylamino and phenylphosphonic acid moieties, which engage favorable interactions with the enzyme's phosphate-binding region and hydrophobic pockets [1].

Phosphatase inhibition IC50 Structure-activity relationship

ATX Inhibition and In Vivo Anti-Metastatic Activity: 4-Substituted Benzylphosphonic Acid Derivatives vs. Unsubstituted Scaffold

The unsubstituted 4-tetradecanoylaminobenzylphosphonic acid scaffold was previously found to lack sufficient stability in cellular systems, limiting its therapeutic utility [1]. Newly synthesized 4-substituted benzylphosphonic acid analogues demonstrate Ki values in the low micromolar to nanomolar range against autotaxin (ATX) and exhibit a mixed-mode inhibition mechanism [1]. The most potent compound (22) achieves an average terminal half-life of 10 ± 5.4 hours in vivo and significantly decreases lung metastasis in a B16-F10 mouse melanoma model in a post-inoculation treatment paradigm [1].

Autotaxin inhibition Anti-metastatic Pharmacokinetics

High Surface Area Phosphonate MOF: GTUB-4 Constructed from Tetrakis(p-phenylphosphonic acid) Porphyrin

The phosphonate MOF GTUB-4, synthesized from the tetratopic arylphosphonic acid linker H₈TPPA (5,10,15,20-tetrakis[p-phenylphosphonic acid] porphyrin), exhibits a geometric accessible surface area of 1102 m² g⁻¹, making it the phosphonate MOF with the highest reported surface area to date [1]. In addition to its exceptional porosity, GTUB-4 possesses narrow indirect and direct bandgaps of 1.9 eV and 2.16 eV, respectively, placing it in the semiconductor regime, and demonstrates thermal stability up to 400 °C [1].

Metal-organic framework Phosphonate MOF Surface area

Benzylphosphonic Acid (CAS 6881-57-8): Evidence-Backed Application Scenarios for Scientific Procurement


High-Efficiency Corrosion Protection Coatings for Stainless Steel in Chloride-Rich Environments

Benzylphosphonic acid is directly applicable for creating self-assembled monolayer (SAM) coatings on stainless steel 304 substrates. The process involves simple immersion in aqueous benzylphosphonic acid solution followed by moderate heating to convert physisorbed species to covalent benzylphosphonate linkages [1]. This yields a monolayer that achieves 99.5% corrosion inhibition efficiency in sodium chloride solution, making it suitable for marine hardware, chemical processing equipment, and biomedical implants exposed to physiological saline [1].

Proton Exchange Membrane Functionalization for Medium-Temperature Fuel Cells

Benzylphosphonic acid serves as a protogenic group in polymer electrolyte membranes (PEMs) for fuel cells operating at elevated temperatures (above 80 °C). DFT studies demonstrate that benzylphosphonic acids retain a finite bond rotational barrier (~0.1 eV), similar to alkylphosphonic acids, which influences proton hopping dynamics and membrane conductivity under dehydrated conditions [2]. Unlike phenylphosphonic acids, which exhibit negligible rotational barriers, benzylphosphonic acids provide a more tunable proton transport environment [2].

Privileged Scaffold for Potent Phosphatase Inhibitor Development

The benzylphosphonic acid core, particularly when elaborated to α-aminobenzylphosphonic acid derivatives, yields potent inhibitors of human prostatic acid phosphatase with IC50 values as low as 4 nM—a 3500-fold enhancement over non-benzyl analogues [3][4]. This scaffold is therefore a strategic starting point for medicinal chemistry programs targeting phosphatase enzymes implicated in cancer, metabolic disorders, and infectious diseases.

Advanced Anti-Metastatic Agent Development Targeting the ATX-LPA Axis

4-Substituted benzylphosphonic acid derivatives are validated lead compounds for autotaxin (ATX) inhibition, demonstrating nanomolar Ki values, mixed-mode inhibition kinetics, and in vivo anti-metastatic efficacy in melanoma models [5]. The 4-tetradecanoylamino substitution pattern is essential for cellular stability and systemic half-life (t₁/₂ ≈10 h), while the benzylphosphonic acid core provides the requisite phosphonate group for ATX active-site binding [5].

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